molecular formula C15H10N2O3S2 B1349038 N-(4-Thiophen-2-yl-thiazol-2-yl)-phthalamic acid CAS No. 325807-37-2

N-(4-Thiophen-2-yl-thiazol-2-yl)-phthalamic acid

Cat. No.: B1349038
CAS No.: 325807-37-2
M. Wt: 330.4 g/mol
InChI Key: OHMMCOAMMMUDIC-UHFFFAOYSA-N
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Description

N-(4-Thiophen-2-yl-thiazol-2-yl)-phthalamic acid is a complex organic compound that features a thiophene ring and a thiazole ring, both of which are known for their significant roles in medicinal chemistry

Mechanism of Action

The mechanism of action, target, and biochemical pathways of a thiazole derivative would depend on its specific structure and the functional groups present. Similarly, its pharmacokinetics, or how it is absorbed, distributed, metabolized, and excreted in the body, would also depend on its specific chemical properties .

The result of a compound’s action would be the molecular and cellular effects caused by its interaction with its target. This could include changes in cellular signaling, gene expression, or metabolic pathways .

The action environment of a compound refers to how environmental factors influence its action, efficacy, and stability. This could include factors such as pH, temperature, presence of other molecules, and more .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Thiophen-2-yl-thiazol-2-yl)-phthalamic acid typically involves the reaction of thiophene derivatives with thiazole derivatives under controlled conditions. One common method involves the use of α-oxothioamides and bromoketones in the presence of a base such as triethylamine in acetonitrile . The reaction is highly regioselective and can be carried out at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(4-Thiophen-2-yl-thiazol-2-yl)-phthalamic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene and thiazole rings.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated solvents, strong bases or acids.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

N-(4-Thiophen-2-yl-thiazol-2-yl)-phthalamic acid has several scientific research applications:

Comparison with Similar Compounds

  • N-(4-Thiophen-2-yl-thiazol-2-yl)-acetamide
  • N-(4-(Thiophen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide

Comparison: N-(4-Thiophen-2-yl-thiazol-2-yl)-phthalamic acid is unique due to its specific combination of thiophene and thiazole rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

IUPAC Name

2-[(4-thiophen-2-yl-1,3-thiazol-2-yl)carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O3S2/c18-13(9-4-1-2-5-10(9)14(19)20)17-15-16-11(8-22-15)12-6-3-7-21-12/h1-8H,(H,19,20)(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHMMCOAMMMUDIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC(=CS2)C3=CC=CS3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10354127
Record name N-(4-Thiophen-2-yl-thiazol-2-yl)-phthalamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325807-37-2
Record name N-(4-Thiophen-2-yl-thiazol-2-yl)-phthalamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 325807-37-2
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